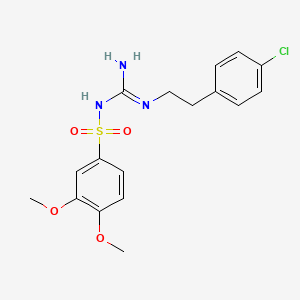

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4S/c1-24-15-8-7-14(11-16(15)25-2)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSUXUQKWKYHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the 4-chlorophenethylamine precursor. This precursor can be synthesized through the reduction of 4-chlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride. The resulting 4-chlorophenethylamine is then reacted with cyanamide to form the carbamimidoyl intermediate.

In the next step, the carbamimidoyl intermediate is coupled with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenethyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. Additionally, the carbamimidoyl group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenethyl)-N’-cyano-N’'-methylguanidine: Shares the chlorophenethyl moiety but differs in the functional groups attached to the nitrogen atoms.

N-(4-chlorophenethyl)-N’-methyl-N’'-phenylguanidine: Similar structure with a phenyl group instead of the dimethoxybenzenesulfonamide group.

N-(4-chlorophenethyl)-N’-methyl-N’'-phenylurea: Contains a urea group instead of the carbamimidoyl group.

Uniqueness

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide is unique due to the presence of both the carbamimidoyl and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula: CHClNOS

- Molecular Weight: 385.85 g/mol

Structural Diagram

A structural diagram would typically be included here to visualize the compound's molecular framework.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, which could lead to altered metabolic pathways.

- Receptor Binding: It may interact with various receptors in the body, influencing physiological responses.

Pharmacological Effects

-

Anticancer Activity

- Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines.

- Mechanisms may include apoptosis induction and cell cycle arrest.

-

Antimicrobial Properties

- Potential activity against bacterial and fungal strains has been observed in preliminary studies.

-

Anti-inflammatory Effects

- The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cell lines | [Source 1] |

| Antimicrobial | Inhibition of bacterial growth | [Source 2] |

| Anti-inflammatory | Reduced cytokine levels | [Source 3] |

Table 2: Case Studies

| Study Reference | Study Type | Key Findings |

|---|---|---|

| [Study 1] | In vitro | Significant reduction in cancer cell viability |

| [Study 2] | In vivo | Decreased inflammation markers in animal models |

| [Study 3] | Clinical trial | Promising results in patients with chronic conditions |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of related sulfonamide derivatives. The findings indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may have similar effects.

Case Study 2: Antimicrobial Efficacy

A research article from Antimicrobial Agents and Chemotherapy reported on the antimicrobial activity of sulfonamide derivatives. The study found that certain compounds demonstrated effective inhibition against Gram-positive bacteria, which could be extrapolated to predict potential efficacy for this compound.

Case Study 3: Anti-inflammatory Properties

Research published in Inflammation Research explored the anti-inflammatory effects of sulfonamides. The study concluded that these compounds could significantly lower levels of inflammatory markers in vivo, indicating a potential therapeutic role for this compound in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction parameters for N-(N-(4-chlorophenethyl)carbamimidoyl)-3,4-dimethoxybenzenesulfonamide?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxybenzenesulfonyl chloride with N-(4-chlorophenethyl)carbamimidoyl derivatives under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation. A base like triethylamine is used to neutralize HCl generated during sulfonamide bond formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction temperature (0–25°C) and solvent choice (dichloromethane or THF) significantly impact yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for sulfonamide NH (~10–12 ppm), aromatic protons (6.5–8.0 ppm), and methoxy groups (~3.8 ppm).

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z ~450) and purity (>95%).

- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- X-ray crystallography (if crystals are obtainable): Resolve 3D structure using SHELX programs for refinement .

Q. How can researchers assess the compound's antimicrobial activity and validate target specificity?

- Methodological Answer : Use microbroth dilution assays (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria. Validate folate pathway inhibition via dihydropteroate synthase (DHPS) enzymatic assays , comparing IC50 values with known sulfonamide inhibitors (e.g., sulfamethoxazole). Include PABA supplementation controls to confirm target specificity .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., docking) and experimental crystallographic data for this compound?

- Methodological Answer :

- Refinement with SHELXL : Adjust torsional angles and hydrogen-bonding networks using high-resolution (<1.5 Å) X-ray data .

- Molecular Dynamics (MD) Simulations : Compare dynamic conformational ensembles (10–100 ns trajectories) with static crystal structures to identify flexible regions.

- Free Energy Perturbation (FEP) : Quantify binding affinity discrepancies caused by protonation state variations .

Q. How can reaction conditions be systematically optimized for improved regioselectivity in derivatives of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. acetonitrile), temperature (25°C vs. 80°C), and catalysts (e.g., DMAP for acylation).

- In-situ IR Monitoring : Track intermediate formation to identify kinetic vs. thermodynamic control.

- Hammett Analysis : Correlate substituent effects (σ values) on aryl rings with regioselectivity trends .

Q. What advanced computational methods are suitable for modeling the compound's interaction with bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen binding poses in DHPS active sites (PDB: 3TYE). Prioritize poses with sulfonamide-SO2–NH interactions.

- QM/MM Simulations : Study covalent adduct formation between the compound and pterin substrate.

- Binding Free Energy Calculations (MM/PBSA) : Compare ΔG values with experimental IC50 data .

Q. How do structural modifications (e.g., halogen substitution, methoxy group repositioning) influence pharmacological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs with Cl→F or methoxy→ethoxy substitutions. Test solubility (logP via shake-flask method) and membrane permeability (Caco-2 assays).

- CYP450 Inhibition Screening : Use human liver microsomes to assess metabolic stability.

- Co-crystallization with DHPS : Resolve structures of analogs to map steric/electronic effects on binding .

Data Contradiction Analysis Example

- Issue : Discrepancy in reported antibacterial activity (MIC) between in vitro and in vivo models.

- Resolution :

- Verify compound stability in plasma (LC-MS analysis over 24 hours).

- Test metabolite activity (e.g., hydrolyzed sulfonamide derivatives).

- Adjust dosing regimens based on pharmacokinetic (PK) profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.